Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside
Overview
Description
Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside is a complex organic compound with the molecular formula C9H18O3 It is a derivative of hexopyranoside, characterized by the absence of hydroxyl groups at positions 2, 4, and 6, and the presence of methyl groups at these positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside typically involves multiple steps, starting from readily available precursors. One common method involves the selective protection and deprotection of hydroxyl groups, followed by methylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methylating agents like methyl iodide (CH3I).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, typically using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as halides or amines replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH3)
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,6-trideoxy-2,4-dimethylhexopyranoside
- Methyl 2,4,6-trideoxy-2,4-di-C-methylmannohexopyranoside
Uniqueness
Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside is unique due to its specific structural features, including the pattern of methylation and the absence of hydroxyl groups at key positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methoxy-3,5,6-trimethyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-7(3)12-9(11-4)6(2)8(5)10/h5-10H,1-4H3/t5-,6+,7-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOFHVXFDQMGQ-QKAWAISNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@H]([C@@H]([C@H]1O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152603 | |
Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119816-53-4 | |
Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119816534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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